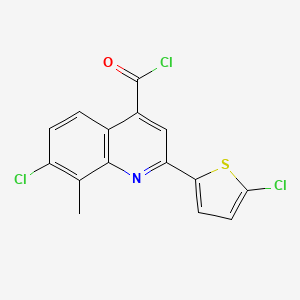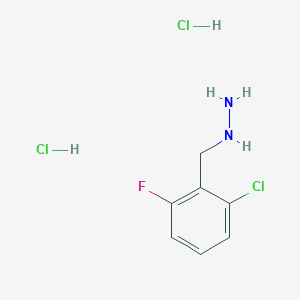
(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride
Vue d'ensemble
Description
(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride is a biochemical used for proteomics research . It has a molecular formula of C7H8ClFN2.2HCl and a molecular weight of 247.53 .
Synthesis Analysis
2-Chloro-6-fluorobenzyl chloride is used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole. It is also used in the preparation of 2-chloro-6-fluorobenzylamine, which is required for the synthesis of 9-substituted adenine .Physical And Chemical Properties Analysis
The physical and chemical properties of (2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride are not fully detailed in the search results. It is known to have a molecular weight of 247.53 .Applications De Recherche Scientifique
Synthesis of Novel Compounds
Researchers have explored the synthesis of various novel compounds using derivatives similar to "(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride." For instance, the preparation of thiazolidinone compounds derived from Schiff bases has been investigated for their laser and biological efficacy. These compounds showed promising biological activity against gram-positive and gram-negative bacteria, highlighting their potential as antimicrobial agents (Saleh et al., 2020).
Antimicrobial and Anti-inflammatory Applications
The compound's derivatives have been synthesized and evaluated for anti-inflammatory and analgesic activities, demonstrating significant potential. Notably, some compounds exhibited maximum anti-inflammatory activity and inhibited writhing in animal models, indicating their potential in developing new therapeutic agents (Khalifa & Abdelbaky, 2008).
Structural Characterization and Biological Activity
The structural characterization of novel and potent inhibitors for applications such as HIV treatment has been a significant area of research. The solid-state tautomeric structure of a related compound has been resolved, providing insights into its electrostatic properties and potential medicinal applications (Bacsa et al., 2013).
Development of Fluorescent Probes
The compound's derivatives have been used in developing fluorescent probes for sensitive detection and imaging in biological systems. Such probes are crucial for environmental monitoring and understanding cellular processes, highlighting the versatility of this compound in scientific research (Chen et al., 2017).
Synthesis of Antimicrobial Agents
Further research has focused on synthesizing antimicrobial agents, with some derivatives showing significant antibacterial and antifungal activities. This research underscores the potential of "(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride" derivatives in developing new antimicrobial therapies (Patel & Patel, 2010).
Mécanisme D'action
Safety and Hazards
(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Orientations Futures
Propriétés
IUPAC Name |
(2-chloro-6-fluorophenyl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2.2ClH/c8-6-2-1-3-7(9)5(6)4-11-10;;/h1-3,11H,4,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZQPEVQJOUSKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1451288.png)
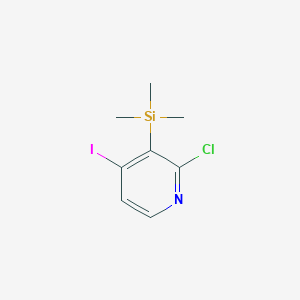
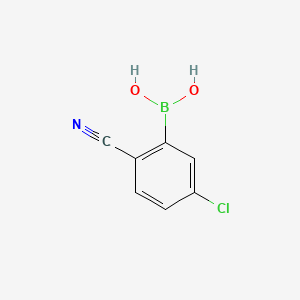
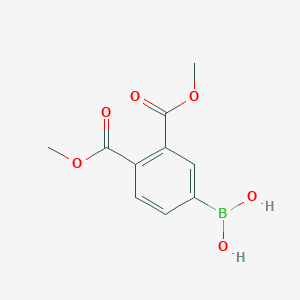
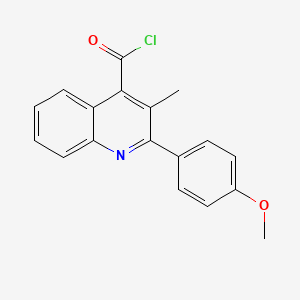
![3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451300.png)
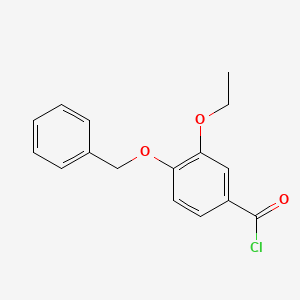
![2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1451302.png)
![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B1451303.png)




